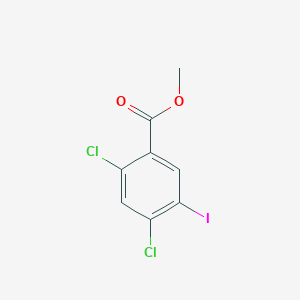

Methyl 2,4-dichloro-5-iodobenzoate

Description

Contextualizing Polyhalogenated Benzoate (B1203000) Esters within Contemporary Chemical Synthesis

Polyhalogenated benzoate esters, such as Methyl 2,4-dichloro-5-iodobenzoate, are a class of compounds that play a crucial role in modern organic synthesis. Benzoate esters, in general, are common intermediates and products in a variety of chemical transformations. organic-chemistry.org The presence of multiple halogen substituents on the aromatic ring, however, introduces a level of chemical diversity and reactivity that is highly sought after in the development of new synthetic methodologies and the construction of complex molecular architectures.

The differential reactivity of the various carbon-halogen bonds in these molecules allows for selective transformations, a key aspect of efficient and elegant synthesis. For instance, the carbon-iodine bond is typically more reactive in cross-coupling reactions than the carbon-chlorine bond, enabling chemists to perform sequential reactions at different positions on the aromatic ring. This strategic approach is fundamental to the construction of highly functionalized molecules that would be difficult to assemble using other methods.

The Significance of Halogen-Functionalized Aromatic Scaffolds in Molecular Design

Halogen atoms are not merely passive substituents on an aromatic ring; they actively influence the physical, chemical, and biological properties of a molecule. In the context of molecular design, particularly in medicinal chemistry and materials science, the incorporation of halogens is a well-established strategy to modulate a compound's characteristics.

Halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of chlorine and iodine atoms, as seen in this compound, can lead to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. These interactions are increasingly recognized for their importance in directing the self-assembly of molecules and in the binding of ligands to proteins.

Furthermore, the presence of halogens on an aromatic scaffold provides synthetic handles for further functionalization. The iodine atom, in particular, is a versatile substituent that can participate in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.gov This reactivity allows for the introduction of a diverse range of substituents, such as alkyl, aryl, and alkynyl groups, thereby enabling the rapid generation of libraries of compounds for screening in drug discovery and materials science applications.

Scope and Research Challenges Pertaining to this compound

The primary research application of this compound lies in its use as a synthetic intermediate. Its precursor, 2-chloro-5-iodobenzoic acid, has been identified as a key component in the synthesis of hypoglycemic agents. mdpi.com The ester form, this compound, offers advantages in certain synthetic contexts, such as improved solubility in organic solvents and different reactivity profiles.

Despite its potential, the synthesis and utilization of this compound are not without challenges. The synthesis of polyhalogenated aromatics often requires careful control of reaction conditions to achieve the desired regioselectivity. google.com For instance, the introduction of multiple different halogens onto a benzene (B151609) ring can lead to mixtures of isomers that are difficult to separate.

Another challenge lies in the selective functionalization of the molecule. While the carbon-iodine bond is generally more reactive, achieving complete selectivity in cross-coupling reactions can be difficult, and competing reactions at the chloro-substituted positions can occur under certain conditions. Furthermore, the steric hindrance provided by the two chlorine atoms flanking the iodine atom can influence the reactivity of the C-I bond.

Finally, as with many polyhalogenated aromatic hydrocarbons, there can be concerns about their persistence in the environment and potential toxicity. mdpi.comnih.govresearchgate.net While this article does not focus on safety profiles, it is a research consideration in the broader context of developing sustainable chemical processes.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 959766-41-7 |

| Molecular Formula | C₈H₅Cl₂IO₂ |

| Molecular Weight | 330.94 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Spectroscopic Data of a Related Compound: Methyl 2-iodobenzoate (B1229623)

| Spectroscopy Type | Key Features | Reference |

| Infrared (IR) | 3444, 3057, 2994, 2946, 2894, 2836, 1728, 1579, 1459, 1428, 1290, 1249, 1127, 1100, 1013, 738 cm⁻¹ | chemicalbook.com |

| ¹H NMR | Available | nih.govchemicalbook.com |

| ¹³C NMR | Available | nih.gov |

| Mass Spectrometry (MS) | Available | nih.gov |

Synthesis of a Precursor: 2-chloro-5-iodobenzoic acid

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Iodination | Methyl anthranilate, iodine compound | High | mdpi.com |

| Sandmeyer Reaction | Diazotization followed by chlorination | High | mdpi.com |

| Hydrolysis | Sodium hydroxide (B78521), ethanol (B145695) | High | mdpi.com |

Note: The final step to obtain this compound from 2,4-dichloro-5-iodobenzoic acid would be a standard esterification reaction, such as a Fischer esterification with methanol (B129727) and an acid catalyst. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dichloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTJEFAOFNUNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,4 Dichloro 5 Iodobenzoate and Analogs

Direct Synthesis Routes to Methyl 2,4-dichloro-5-iodobenzoate

Direct synthesis of this compound can be approached through two primary strategies: the esterification of a pre-halogenated benzoic acid and the direct halogenation of a benzoate (B1203000) core.

Esterification Reactions of Substituted Benzoic Acids

The most straightforward method for synthesizing this compound is the Fischer esterification of 2,4-dichloro-5-iodobenzoic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol, typically methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this intermediate yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

A general procedure for a similar transformation, the esterification of 2-iodobenzoic acid, involves dissolving the acid in methanol, followed by the slow, dropwise addition of concentrated sulfuric acid. chemicalbook.com The mixture is then heated to reflux for an extended period, often 16 hours or more, to ensure the reaction goes to completion. chemicalbook.com After cooling, the excess methanol is removed, and the resulting mixture is worked up by partitioning between water and an organic solvent like dichloromethane. chemicalbook.com The organic layer is then washed, dried, and concentrated to yield the methyl ester product. chemicalbook.com A high yield of 98% has been reported for the synthesis of methyl 2-iodobenzoate (B1229623) using this method. chemicalbook.com

Table 1: Fischer Esterification of Substituted Benzoic Acids

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Ester, Water | High |

Directed Halogenation Strategies on Benzoate Cores

An alternative direct route involves the introduction of the iodine atom onto a pre-existing methyl dichlorobenzoate core. This strategy relies on the directed iodination of methyl 2,4-dichlorobenzoate. The chlorine atoms already present on the aromatic ring influence the position of the incoming iodo group through their directing effects. The specifics of this reaction, including the choice of iodinating agent and catalyst, are crucial for achieving the desired regioselectivity and obtaining this compound.

Multistep Synthetic Sequences Involving Halogenated Aromatic Precursors

More complex, multi-step syntheses are often employed, starting from more readily available or cheaper precursors. These sequences involve a series of reactions to build up the required substitution pattern on the aromatic ring.

Approaches from Methyl Anthranilate and Subsequent Halogenation/Esterification

A common starting material for constructing polysubstituted aromatic compounds is methyl anthranilate (methyl 2-aminobenzoate). google.compatsnap.comgoogle.com A synthetic sequence to produce a related compound, 2-chloro-5-iodobenzoic acid, begins with the iodination of methyl anthranilate. google.compatsnap.comgoogle.com This is followed by a Sandmeyer reaction, a classic transformation of an aryl amine. google.compatsnap.comgoogle.com In this step, the amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. google.comgoogle.com This diazonium intermediate is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding a chloro-iodobenzoate derivative. google.com The final step in this particular sequence is the hydrolysis of the methyl ester to the carboxylic acid. google.compatsnap.comgoogle.com To obtain the target molecule, this compound, this sequence would require modification, such as starting with a dichlorinated anthranilate or introducing the second chlorine atom at a different stage.

One patented method describes the synthesis of 2-chloro-5-iodobenzoic acid from methyl anthranilate, achieving a total yield of 64-70%. google.com The process involves iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis. google.com Another patent details a similar four-step process with a reported yield of up to 80%. patsnap.comgoogle.com

Preparation from Related Dichloro-iodobenzoic Acid Derivatives

The synthesis can also proceed from other halogenated precursors. For instance, 2-chloro-5-iodobenzoic acid is a key intermediate for certain pharmaceuticals and can be prepared from o-chlorobenzoic acid. patsnap.comgoogle.com This multi-step process involves nitration of o-chlorobenzoic acid, followed by reduction of the nitro group to an amine, and finally, a diazotization-iodination reaction to replace the amino group with iodine. patsnap.comgoogle.com The resulting 2-chloro-5-iodobenzoic acid could then be subjected to a second chlorination step and subsequent esterification to yield this compound. A patent for this method reports a high yield of 93.7% for the final iodination step. google.com

Table 2: Synthesis of Halogenated Benzoic Acid Precursors

| Starting Material | Key Steps | Intermediate/Product | Reported Yield |

|---|---|---|---|

| Methyl Anthranilate | Iodination, Sandmeyer (Chlorination), Hydrolysis | 2-Chloro-5-iodobenzoic Acid | 64-70% google.com |

Patented Synthetic Procedures for this compound

Several patented methods exist for the synthesis of precursors to this compound, highlighting its importance as a building block. For example, patent CN104193616A describes a method for producing 2-chloro-5-iodobenzoic acid from methyl anthranilate through iodination, a Sandmeyer reaction, and hydrolysis, with a total yield of 64-70% and a product purity of 95-98%. google.com The process is noted for being simple, safe, and having a high yield in each step. google.com

Another patent, CN104086361A, outlines a similar synthesis of 2-chloro-5-iodobenzoic acid from methyl anthranilate. google.com This procedure involves the iodination of methyl anthranilate to get ethyl 2-amino-5-iodobenzoate, followed by a Sandmeyer reaction to introduce the chlorine, and finally hydrolysis to the carboxylic acid, with a reported yield of 80%. google.com

Furthermore, patent WO/2022/074631 describes a process for preparing and purifying 2-chloro-5-iodobenzoic acid from 2-chlorobenzoic acid in a single reaction step. wipo.int This method involves iodination and subsequent purification steps to achieve a pharmaceutically acceptable product with a yield of 56.25-59.5% and a purity of not less than 99.8%. wipo.int

While these patents focus on the synthesis of the corresponding carboxylic acid, the final esterification step to obtain this compound is a standard and well-documented procedure. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Patented Syntheses of a Key Precursor, 2-Chloro-5-iodobenzoic Acid

| Patent | Starting Material | Key Reactions | Reported Yield | Reported Purity |

|---|---|---|---|---|

| CN104193616A google.com | Methyl Anthranilate | Iodination, Sandmeyer, Hydrolysis | 64-70% (total) | 95-98% |

| CN104086361A google.com | Methyl Anthranilate | Iodination, Sandmeyer, Hydrolysis | 80% | Not specified |

Advanced Catalytic Methods for Halogenated Benzoate Synthesis

The synthesis of halogenated benzoates, such as this compound, is increasingly reliant on advanced catalytic methods. These techniques offer high efficiency, selectivity, and functional group tolerance, which are critical for the preparation of complex molecules in pharmaceuticals and materials science.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Iodobenzoates in Heck Reactions)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com The Heck reaction, in particular, is a well-established method for the arylation of alkenes using aryl halides. nih.govwikipedia.org This reaction typically involves an unsaturated halide, an alkene, a base, and a palladium catalyst to create a substituted alkene. wikipedia.org

The reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst results in the formation of a substituted alkene. wikipedia.org The Heck reaction was the first example of a carbon-carbon bond-forming reaction that proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Historically, the reaction was first described by Tsutomu Mizoroki in 1971, detailing the coupling of iodobenzene (B50100) and styrene (B11656) to form stilbene. wikipedia.org Richard F. Heck expanded on this work in 1972. wikipedia.org For their contributions to palladium-catalyzed cross-couplings in organic synthesis, Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the Nobel Prize in Chemistry in 2010. wikipedia.org

Research has demonstrated the use of iodobenzene in Heck reactions with various olefins. researchgate.net For instance, the Heck reaction of iodobenzene with styrene has been studied, and alternative, more environmentally friendly methods using arylboronic acids have been explored. nih.gov The use of phosphine-free palladium precursors and water as a cosolvent aligns with green chemistry principles. nih.gov

Table 1: Heck Arylation of Eugenol (B1671780) with Iodobenzene Reaction conditions: PhI (1 mmol), eugenol (1 mmol), K2CO3 (2 mmol), [Pd] (1 × 10−5 mol), DMF or mixture of DMF with H2O (5 cm3).

| Catalyst Precursor | Solvent (DMF:H2O) | Time (h) | Conversion of PhI (%) | Yield of 1E (%) | Yield of 1Z (%) | Yield of 1b (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)2 | 1:0 | 3 | 98 | 49 | 43 | 6 |

| Pd(OAc)2 | 4:1 | 3 | 91 | 46 | 38 | 7 |

| Pd(OAc)2 | 1:1 | 3 | 85 | 42 | 36 | 7 |

| Pd(OAc)2 | 1:4 | 3 | 79 | 38 | 33 | 8 |

| Pd2(dba)3 | 1:0 | 3 | 99 | 50 | 43 | 6 |

| PdCl2(PPh3)2 | 1:0 | 3 | 96 | 48 | 42 | 6 |

Data sourced from: Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. nih.gov

Copper-Catalyzed Transformations of Iodobenzoates

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed couplings. These transformations are particularly useful for the synthesis of a variety of functionalized aromatic compounds.

A notable application is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. acs.orgnih.gov This method provides a direct route to aryldifluorophosphonates, which are of significant interest in medicinal chemistry. acs.org The reaction demonstrates high efficiency, broad functional group compatibility, and operational simplicity. nih.gov The choice of copper catalyst and solvent is crucial, with CuI often being the optimal catalyst. acs.org

The directing effect of the benzoate ester group and the solvent play significant roles in the reaction's efficiency. acs.org This protocol has been shown to be effective for producing a diverse range of aryldifluorophosphonates. acs.org

Table 2: Optimization of Copper-Catalyzed Cross-Coupling of Iodobenzoates

| Entry | Copper Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | CuBr (10 mol %) | Dioxane | 85 |

| 2 | CuBr (10 mol %) | THF | 72 |

| 3 | CuBr (10 mol %) | Toluene | 65 |

| 4 | CuBr (10 mol %) | DMF | 58 |

| 5 | CuBr2 (10 mol %) | Dioxane | 88 |

| 6 | CuCl (10 mol %) | Dioxane | 90 |

| 7 | CuCl2 (10 mol %) | Dioxane | 86 |

| 8 | Cu(OAc)2 (10 mol %) | Dioxane | 82 |

| 9 | CuI (10 mol %) | Dioxane | 95 |

Data sourced from: Copper Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate. acs.org

Regioselective Functionalization Techniques

Regioselective functionalization allows for the specific modification of a particular position on an aromatic ring, which is essential for synthesizing precisely structured molecules.

Microwave-assisted, palladium-catalyzed regioselective halogenation represents a significant advancement in this area. nih.govrsc.org This technique utilizes a directing group, such as the nitrogen atom in a heterocyclic ring, to achieve halogenation at a specific position, often the ortho-position of a benzene (B151609) ring. nih.gov The use of inexpensive and readily available N-halosuccinimides as halogenating agents makes this method cost-effective. nih.govrsc.org

This approach offers several advantages, including high functional group tolerance, broad substrate scope, and high atom and step economy. nih.gov The reactions are often rapid, sometimes completing within minutes under microwave irradiation. nih.gov The resulting halogenated products can then undergo further functionalization, such as through Suzuki reactions, highlighting the synthetic utility of this method in drug discovery and late-stage functionalization. nih.gov

Biocatalytic Approaches in Halogenated Aromatic Compound Synthesis

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to perform chemical transformations. nih.gov These methods are characterized by high selectivity and mild reaction conditions. nih.gov

Microbial Dihydroxylation and Derivatization Studies

Microorganisms have evolved diverse metabolic pathways to degrade halogenated aromatic compounds. nih.govnih.gov These pathways often involve initial dehalogenation through reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov

Dioxygenase enzymes, found in various microbes, catalyze the incorporation of two hydroxyl groups onto an aromatic ring, a process known as dihydroxylation. nih.gov This oxidative dehalogenation is a key step in the breakdown of compounds like chlorobenzene. nih.gov The introduction of hydroxyl groups increases the hydrophilicity of the compounds and prepares them for subsequent ring cleavage by other enzymes. nih.gov

Studies on bacterial strains such as Rhodococcus opacus GM-14 have revealed their ability to utilize a wide range of halogenated aromatic compounds, including halogenated benzoates, as their sole source of carbon and energy. nih.gov This strain can grow on various chlorophenols and dichlorobenzenes, stoichiometrically releasing chloride ions in the process. nih.gov Such microorganisms hold potential for bioremediation and for the biocatalytic production of valuable chemical intermediates from halogenated precursors.

Furthermore, some halogenated benzoates, like 4-bromobenzoate (B14158574) and 4-iodobenzoate, have been shown to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs). dss.go.th This "priming" effect suggests that these compounds can induce the necessary enzymatic machinery in microorganisms for the breakdown of more persistent pollutants. dss.go.th

Chemical Reactivity and Mechanistic Investigations of Methyl 2,4 Dichloro 5 Iodobenzoate

Reactivity of the Aryl Halogen Moieties (Iodine and Chlorine)

The benzene (B151609) ring of Methyl 2,4-dichloro-5-iodobenzoate is substituted with two different types of halogen atoms: iodine and chlorine. The difference in their electronegativity, bond strength with the aromatic carbon, and ability to participate in various reactions allows for selective transformations at these positions.

The halogen atoms on the aromatic ring, particularly the iodine, are susceptible to substitution reactions. While direct nucleophilic aromatic substitution is generally difficult on such an electron-rich ring, the primary reactivity involves organometallic-mediated processes. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making the iodine atom the preferred site for initial reaction. For instance, in compounds with multiple different halogen substituents, the order of reactivity typically follows C-I > C-Br > C-Cl, allowing for selective functionalization. libretexts.org This differential reactivity enables the iodine at the C-5 position to be selectively replaced while leaving the chlorine atoms at C-2 and C-4 intact.

The aryl halogen moieties of this compound are prime candidates for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de The differential reactivity between the aryl iodide and aryl chloride bonds is a key feature exploited in sequential coupling strategies.

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prominent reaction in this context. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. organic-chemistry.org Due to the higher reactivity of the C-I bond, Sonogashira coupling on this compound would occur selectively at the C-5 position. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While the aryl iodide is highly reactive, the aryl chloride moieties are considerably more inert under standard Sonogashira conditions. nih.gov Coupling at the aryl chloride positions would require more forcing conditions or specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov This reactivity difference allows for the selective alkynylation at the iodine-bearing carbon.

The following table summarizes the expected differential reactivity in cross-coupling reactions.

| Coupling Reaction | Halogen Reactivity | Typical Conditions | Product Type |

| Sonogashira Coupling | C-I >> C-Cl | Pd(PPh₃)₂, CuI, Amine Base | Aryl-alkyne |

| Suzuki Coupling | C-I > C-Cl | Pd catalyst, Base, Boronic acid/ester | Biaryl |

| Negishi Coupling | C-I > C-Cl | Pd or Ni catalyst, Organozinc reagent | Alkylated/Arylated arene |

This table illustrates the general reactivity trends for the halogen moieties in this compound based on established principles of cross-coupling reactions. libretexts.orgthieme-connect.denih.gov

Transformations of the Methyl Ester Functional Group

The methyl ester group (-COOCH₃) is another key reactive site in the molecule, primarily serving as a precursor to the carboxylic acid or other ester or amide derivatives.

The most common transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid (2,4-dichloro-5-iodobenzoic acid). This reaction can be catalyzed by acid or, more commonly, by a base. Base-catalyzed hydrolysis, or saponification, is generally preferred as it is typically irreversible and proceeds to completion. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the methoxide (B1231860) leaving group. chemspider.com

Studies on related intermediates in the synthesis of Lifitegrast show that ester hydrolysis can be achieved under various conditions. For example, heating a related methyl ester intermediate with lithium iodide in pyridine (B92270) successfully yields the corresponding carboxylic acid. nih.gov In another instance, the hydrolysis of a similar structure was optimized by controlling the pH at 4–5, leading to a high yield and purity of the carboxylic acid product. nih.gov The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring; however, for synthetic purposes, conditions are typically chosen to ensure complete conversion. oieau.fr

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 2,4-dichloro-5-iodobenzoate.

| Reaction | Reagents | Outcome |

| Base-Catalyzed Hydrolysis | NaOH or LiOH in Water/Methanol (B129727) | Forms 2,4-dichloro-5-iodobenzoic acid. chemspider.com |

| Lewis Acid-Mediated Hydrolysis | Lithium Iodide (LiI) in Pyridine | Forms 2,4-dichloro-5-iodobenzoic acid. nih.gov |

| Transesterification | R-OH, Acid or Base Catalyst | Forms the corresponding alkyl ester. |

The primary route for derivatization of the methyl ester is through its initial hydrolysis to the carboxylic acid. The resulting carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities. A key example is its conversion to an amide, which is a critical step in the synthesis of Lifitegrast. researchgate.net The carboxylic acid is first activated, often by converting it into an acyl chloride or by using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This activated species then readily reacts with an amine to form a stable amide bond.

Reaction Pathways and Catalytic Cycle Elucidation

The elucidation of reaction pathways for transformations involving this compound relies on well-established mechanistic principles of organic chemistry.

For a Sonogashira coupling at the C-I position, the catalytic cycle is understood to proceed through the following key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II)-aryl complex.

Transmetalation : A copper(I) acetylide, formed in situ from the terminal alkyne and a Cu(I) salt, transfers the alkyne group to the palladium center, displacing the iodide.

Reductive Elimination : The aryl and alkynyl groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgorganic-chemistry.org

For ester hydrolysis under basic conditions, the pathway is a nucleophilic acyl substitution:

Nucleophilic Attack : A hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester group.

Tetrahedral Intermediate Formation : This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

Proton Transfer : The highly basic methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and methanol. chemspider.com

The selective and predictable reactivity of its functional groups makes this compound a highly useful building block in multistep organic synthesis.

Mechanistic Studies of Metal-Catalyzed Transformations

The presence of multiple halogen substituents on the benzene ring of this compound makes it a versatile substrate for metal-catalyzed cross-coupling reactions. The significant difference in the bond strengths of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a key determinant of its reactivity. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0) complexes. This selective activation of the C-I bond is a cornerstone of its utility in synthetic chemistry, allowing for regioselective functionalization.

In palladium-catalyzed reactions like the Sonogashira, Heck, and Suzuki couplings, the generally accepted mechanism commences with the oxidative addition of the palladium(0) catalyst into the C-I bond. libretexts.orgwikipedia.orgwikipedia.org This initial step is often rate-determining. For instance, in a Sonogashira coupling, a Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl iodide to form a Pd(II)-aryl intermediate. libretexts.orgwikipedia.orgyoutube.com This is followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgyoutube.com The chloro substituents on the ring typically remain intact under these conditions, highlighting the chemoselectivity of the process.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl halide (Ar-X) is depicted below:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-I bond in the case of this compound) to form a square planar Pd(II) complex. |

| Transmetalation/Carbopalladation | The organopalladium(II) complex reacts with the coupling partner (e.g., an organoboron compound in Suzuki coupling, a terminal alkyne in Sonogashira coupling, or an alkene in Heck coupling). |

| Reductive Elimination | The two organic moieties on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. |

This table illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling cycle.

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity patterns of similarly substituted aryl iodides strongly support this mechanistic framework. The electronic nature of the substituents—two electron-withdrawing chlorine atoms and an electron-withdrawing ester group—can influence the rate of oxidative addition, generally making the aryl iodide more electrophilic and thus more reactive towards the electron-rich Pd(0) catalyst.

Investigations into Radical Mechanisms in Halogenated Aryl Reactions

While ionic mechanisms, particularly in metal-catalyzed reactions, are predominant for halogenated aryl compounds, the potential for radical-mediated pathways should not be entirely dismissed, especially under specific reaction conditions. For instance, certain transition metal-catalyzed reactions can proceed via single-electron transfer (SET) mechanisms, generating radical intermediates.

Although direct evidence for radical mechanisms involving this compound is scarce in the literature, related studies on other aryl halides provide a basis for speculation. For example, some copper-catalyzed Heck-type reactions have been proposed to involve SET from the Cu(I) catalyst to the alkyl bromide, generating an alkyl radical. While our subject compound is an aryl iodide, the principle of radical generation under certain catalytic conditions is transferable.

Furthermore, reactions initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, in the presence of a suitable hydrogen-atom donor like tributyltin hydride, could potentially lead to the reduction of the C-I bond via a radical chain mechanism. In such a scenario, the reaction would proceed through the formation of an aryl radical at the C-5 position. The high reactivity of aryl radicals means they can be trapped by various radical acceptors or undergo cyclization if a suitable tethered radical acceptor is present.

Role of Directing Groups in Regioselectivity

The regioselectivity of reactions involving this compound is primarily dictated by the inherent reactivity differences of its substituents in various reaction types.

In the context of metal-catalyzed cross-coupling reactions , the C-I bond is the most reactive site due to its lower bond dissociation energy compared to the C-Cl bonds. This ensures that reactions like Suzuki, Heck, and Sonogashira couplings occur selectively at the C-5 position. The palladium catalyst preferentially undergoes oxidative addition at the iodo-substituted carbon, leaving the chloro substituents untouched under standard conditions. This inherent difference in reactivity provides a powerful tool for the selective synthesis of complex, polysubstituted aromatic compounds.

For potential electrophilic aromatic substitution (EAS) reactions on the product of a cross-coupling at the C-5 position (where the iodine has been replaced), the directing effects of the remaining substituents would become critical. The two chlorine atoms are ortho, para-directing deactivators, while the methyl ester group is a meta-directing deactivator. The interplay of these directing effects would determine the position of any subsequent electrophilic attack. The chlorine at C-4 would direct an incoming electrophile to the C-1 (ortho) and C-5 (para, now occupied) positions. The chlorine at C-2 would direct to the C-1 (ortho) and C-3 (para) positions. The meta-directing ester group at C-1 would direct to the C-3 and C-5 (occupied) positions. Therefore, the most likely position for a subsequent electrophilic substitution would be the C-3 position, which is activated by the C-2 and C-4 chloro groups and directed by the ester group.

In hypothetical nucleophilic aromatic substitution (NAS) reactions, the presence of the strongly electron-withdrawing ester and chloro groups would activate the ring towards nucleophilic attack. The positions ortho and para to these activating groups are the most likely sites for substitution.

The following table summarizes the directing effects of the substituents in this compound for electrophilic aromatic substitution:

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOCH₃ | C-1 | Electron-withdrawing | Meta-directing |

| -Cl | C-2 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |

| -Cl | C-4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |

| -I | C-5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |

This table outlines the directing effects of the functional groups present on the benzene ring.

Applications of Methyl 2,4 Dichloro 5 Iodobenzoate in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct halogen atoms alongside a carboxylate group makes Methyl 2,4-dichloro-5-iodobenzoate a powerful intermediate in the synthesis of intricate organic molecules. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. The iodine atom, being the most reactive, can be selectively targeted in reactions like Suzuki, Sonogashira, and Heck couplings, leaving the chloro substituents intact for subsequent modifications. This stepwise functionalization is crucial for the controlled assembly of complex structures, including those found in pharmaceuticals and agrochemicals.

For instance, the synthesis of polysubstituted biaryl compounds, which are common motifs in many biologically active molecules, can be efficiently achieved using this compound. The initial Suzuki coupling at the C-I position, followed by a second coupling reaction at one of the C-Cl positions, demonstrates the utility of this intermediate in creating molecular diversity from a single starting material.

Building Block for Heterocyclic Compound Construction

Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals and functional materials. This compound serves as a valuable scaffold for the construction of various heterocyclic ring systems.

Cyclization Reactions Leading to Fused Ring Systems

The presence of multiple reactive sites on the benzene (B151609) ring of this compound allows for its participation in intramolecular cyclization reactions to form fused ring systems. These reactions often involve an initial functionalization of the ester or one of the halogen positions, followed by a ring-closing step. While specific examples directly employing this compound in the synthesis of fused ring systems are not extensively documented in readily available literature, the general principles of using polyhalogenated aromatics as precursors for such systems are well-established. For example, the synthesis of fused iridapyrroles has been demonstrated through the ortho-metallation of aromatic nitriles followed by cyclization. nih.gov This highlights the potential for similar strategies to be applied to appropriately modified derivatives of this compound to access novel fused heterocyclic structures. The synthesis of fused ring systems containing heteroatoms at the ring junction is a significant area of research, with methods including cyclocondensations and intramolecular cyclizations being commonly employed. researchgate.net

Precursor for Polyfunctionalized Aromatic Systems

The ability to introduce a variety of functional groups onto the aromatic ring of this compound makes it an excellent precursor for the synthesis of highly substituted and polyfunctionalized aromatic compounds.

Synthesis of Aryldifluorophosphonates from Iodobenzoates

While direct experimental data on this compound is not explicitly detailed in the provided search results, the synthesis of aryldifluorophosphonates from iodobenzoates has been reported. This transformation is significant as aryldifluorophosphonates are important structural motifs in medicinal chemistry and materials science. The general methodology likely involves a cross-coupling reaction between the iodobenzoate and a suitable difluorophosphonate reagent. The specific substitution pattern of this compound would yield a correspondingly substituted aryldifluorophosphonate, offering a route to novel compounds with potential biological activity or unique material properties.

Preparation of Substituted Alkynes and Aryl Derivatives

The iodo-substituent of this compound is a prime site for the introduction of alkyne and aryl groups through well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions, respectively.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction would convert this compound into a Methyl 2,4-dichloro-5-(alkynyl)benzoate derivative. These resulting alkynes are themselves versatile intermediates that can undergo further transformations, such as cyclization reactions to form heterocyclic compounds or click reactions for bioconjugation.

The Suzuki coupling , on the other hand, facilitates the reaction with a boronic acid or ester to introduce a new aryl or vinyl group at the position of the iodine atom. This would yield a Methyl 2,4-dichloro-5-(aryl/vinyl)benzoate. The ability to introduce diverse aryl groups is particularly valuable in drug discovery and materials science for tuning the electronic and steric properties of the molecule.

General methods for the preparation of alkynes from dihalides often involve double dehydrohalogenation reactions. byjus.comkhanacademy.orgyoutube.comlibretexts.orgyoutube.com While not a direct application of this compound, this highlights a common strategy for alkyne synthesis that could be adapted to derivatives of this compound.

Utility in the Preparation of Chemical Research Tools and Reference Compounds

Due to its well-defined structure and multiple reactive handles, this compound can serve as a valuable starting material for the synthesis of specific chemical probes, research tools, and analytical reference standards. For instance, it could be used to synthesize a series of related compounds for structure-activity relationship (SAR) studies in drug discovery programs. By systematically modifying the iodo and chloro positions, chemists can probe the impact of different substituents on biological activity.

Furthermore, isotopically labeled versions of this compound or its derivatives could be synthesized for use in metabolic studies or as internal standards in mass spectrometry-based analytical methods. While specific examples of its use as a commercially available reference standard are not prevalent, its utility in a research context for creating custom reference materials is clear. The availability of structurally related compounds like Methyl 2-chloro-4-hydroxy-5-iodobenzoate sigmaaldrich.com and 2,4-dichloro-5-iodopyridine (B1311236) bldpharm.com from chemical suppliers indicates the general utility of such halogenated building blocks in research and development.

Spectroscopic and Structural Characterization in Research for Halogenated Benzoates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution of Methyl 2,4-dichloro-5-iodobenzoate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise placement of each substituent on the benzene (B151609) ring can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at the C6 position, being flanked by the iodine and ester groups, would appear as a singlet. The proton at the C3 position, situated between two chlorine atoms, would also appear as a singlet. The methyl ester group will exhibit a sharp singlet, typically in the range of 3.8-4.0 ppm. The exact chemical shifts are influenced by the electronic effects of the halogen substituents.

¹³C NMR Spectroscopy: A fully proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. acs.org For this compound, eight distinct signals are anticipated: six for the aromatic carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens. rsc.org The carbon atoms bonded to chlorine (C2, C4) and iodine (C5) will experience a downfield shift due to the electronegativity and heavy atom effect of the halogens. The carbonyl carbon appears in the typical downfield region for esters (around 165 ppm), while the methoxy (B1213986) carbon is found further upfield (around 52 ppm). vaia.comchemicalbook.com The symmetry of the molecule, or lack thereof, is readily apparent from the number of signals, confirming the substitution pattern. acs.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H3 | ¹H | 7.8 - 8.2 | Singlet | Shift influenced by adjacent Cl atoms. |

| H6 | ¹H | 7.5 - 7.9 | Singlet | Shift influenced by adjacent I and COOCH₃ groups. |

| -OCH₃ | ¹H | ~3.9 | Singlet | Typical range for methyl esters. |

| C1 | ¹³C | 130 - 135 | Singlet | Quaternary carbon attached to the ester group. |

| C2 | ¹³C | 135 - 140 | Singlet | Attached to Chlorine; deshielded. |

| C3 | ¹³C | 130 - 135 | Singlet | CH carbon. |

| C4 | ¹³C | 132 - 138 | Singlet | Attached to Chlorine; deshielded. |

| C5 | ¹³C | 90 - 95 | Singlet | Attached to Iodine; significant heavy atom effect. |

| C6 | ¹³C | 140 - 145 | Singlet | CH carbon. |

| C=O | ¹³C | 163 - 167 | Singlet | Carbonyl carbon of the ester. |

| -OCH₃ | ¹³C | 52 - 54 | Singlet | Methyl carbon of the ester. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O single bond stretches of the ester will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range. The presence of halogens is confirmed by characteristic C-X stretching vibrations. The C-Cl stretches appear in the 600-800 cm⁻¹ region, and the C-I stretch is found at lower wavenumbers, typically between 500-600 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov While the C=O stretch is also visible, aromatic ring vibrations and C-X stretches are often strong and well-defined in the Raman spectrum. The symmetric vibrations of the substituted benzene ring are particularly Raman active, providing a characteristic fingerprint for the molecule. spectrabase.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Weak to Medium |

| Carbonyl (C=O) Stretch | IR, Raman | 1720 - 1740 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | IR | 1250 - 1300 | Strong |

| Symmetric C-O-C Stretch | IR | 1000 - 1100 | Strong |

| C-Cl Stretch | IR, Raman | 600 - 800 | Medium to Strong |

| C-I Stretch | IR, Raman | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound (C₈H₅Cl₂IO₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺. The isotopic pattern of the molecular ion is highly characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes) and one iodine atom (¹²⁷I).

Electron Ionization (EI) mass spectrometry leads to predictable fragmentation pathways. libretexts.org Common fragmentation patterns for methyl benzoates include: chemicalbook.commassbank.eupharmacy180.comdocbrown.info

Loss of the methoxy radical (•OCH₃): This results in a prominent peak at M-31, corresponding to the acylium ion [C₆H₂Cl₂I-CO]⁺. This ion is often the base peak in the spectrum of methyl benzoates. massbank.eu

Loss of the ester group (•COOCH₃): A peak at M-59 may be observed, corresponding to the iododichlorophenyl cation [C₆H₂Cl₂I]⁺.

Loss of halogen atoms: Fragmentation can also involve the sequential loss of chlorine and iodine radicals, leading to a series of lower mass-to-charge (m/z) ions. The loss of an iodine atom (•I) from the molecular ion would produce a fragment at M-127.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 346/348/350 | Molecular Ion | [C₈H₅Cl₂IO₂]⁺ | Isotopic pattern for 2 Cl atoms will be visible. |

| 315/317/319 | [M - OCH₃]⁺ | [C₇H₂Cl₂IO]⁺ | Loss of methoxy radical. Often the base peak. |

| 287/289/291 | [M - COOCH₃]⁺ | [C₆H₂Cl₂I]⁺ | Loss of the entire ester group. |

| 219/221 | [M - I]⁺ | [C₈H₅Cl₂O₂]⁺ | Loss of iodine radical. |

| 184/186 | [M - I - Cl]⁺ | [C₈H₅ClO₂]⁺ | Loss of iodine and one chlorine atom. |

| 156/158 | [C₆H₂Cl₂]⁺ | [C₆H₂Cl₂]⁺ | Phenyl ring with two chlorines. |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, less likely due to substituents. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, less likely. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would yield accurate data on bond lengths, bond angles, and torsional angles within the molecule.

The crystal structure would confirm the planarity of the benzene ring and the orientation of the ester group relative to the ring. Of particular interest in halogenated compounds is the study of intermolecular interactions. wikipedia.org Halogen bonding (C-I···O, C-Cl···O) is a common and significant non-covalent interaction that can influence the crystal packing. nih.gov In the solid state, molecules of 4-iodobenzoic acid have been shown to form hydrogen-bonded dimers that stack, with iodine atoms of adjacent dimers oriented towards each other. wikipedia.org Similar packing motifs, such as π-π stacking between the aromatic rings, might also be observed for this compound, influencing its physical properties like melting point and solubility. The crystal structure of the related methyl 2-acetamido-5-chlorobenzoate has been determined, providing a reference for the expected bond parameters in similar systems. researchgate.net

Interactive Data Table: Typical Bond Parameters in Halogenated Benzoates

| Bond/Angle | Parameter | Typical Value | Source/Note |

| C-C (aromatic) | Bond Length | 1.38 - 1.41 Å | General range for benzene derivatives. |

| C=O | Bond Length | ~1.20 Å | Typical for esters. |

| C-O | Bond Length | ~1.35 Å | Ester C-O bond. |

| O-CH₃ | Bond Length | ~1.45 Å | Ester O-C bond. |

| C-Cl | Bond Length | ~1.74 Å | Based on related chloro-aromatics. |

| C-I | Bond Length | ~2.10 Å | Based on related iodo-aromatics. wikipedia.org |

| C-C-C (ring) | Bond Angle | ~120° | Deviations due to substituents. |

| O=C-O | Bond Angle | ~125° | Ester functional group. |

| C-C-O (ester) | Bond Angle | ~115° | Ester functional group. |

Theoretical and Computational Chemistry Studies on Methyl 2,4 Dichloro 5 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and predict the reactivity of molecules like Methyl 2,4-dichloro-5-iodobenzoate. By solving the Kohn-Sham equations, DFT can provide valuable insights into various molecular properties.

For this compound, DFT calculations would typically employ a suitable functional (e.g., B3LYP, PBE0) and a basis set that can accurately describe the heavy iodine atom (e.g., def2-TZVP, LANL2DZ). These calculations can determine optimized molecular geometry, Mulliken and Natural Population Analysis (NPA) charges, and frontier molecular orbitals (HOMO and LUMO).

The distribution of electron density and the electrostatic potential surface would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic and nucleophilic sites. The presence of three different halogen atoms (chlorine and iodine) with varying electronegativities and sizes, along with the electron-withdrawing ester group, creates a complex electronic environment. The iodine atom, being the most polarizable, is expected to have a significant influence on the molecule's reactivity.

Key Predicted Electronic Properties of this compound:

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates high ionization potential and stability |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and electronic transitions |

| Dipole Moment | Non-zero | Indicates a polar molecule with potential for dipole-dipole interactions |

| Mulliken Charges | Negative charges on O, Cl, I; Positive charges on C atoms of the ring and carbonyl group | Predicts sites for electrophilic and nucleophilic attack |

These predicted electronic parameters are crucial for understanding the molecule's behavior in chemical reactions and its potential interactions with other molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a virtual laboratory to explore the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most probable reaction mechanisms, locate transition states, and calculate activation energies.

For instance, nucleophilic aromatic substitution (SNAr) reactions are common for halogenated aromatic compounds. Computational studies could model the attack of a nucleophile at different positions on the benzene (B151609) ring. The calculations would help determine whether the substitution is more likely to occur at the position of the chlorine or iodine atoms, and how the presence of the other substituents influences the regioselectivity and reaction rate. The transition state structures for each possible pathway would be located, and their energies would reveal the kinetic feasibility of the reaction.

Another area of interest would be the modeling of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the carbon-iodine bond is typically the most reactive site. Computational modeling can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing a deeper understanding of the reaction mechanism at a molecular level.

Hypothetical Reaction Coordinate for a Nucleophilic Aromatic Substitution:

| Step | Description | Key Computational Output |

| 1. Reactants | Isolated this compound and a nucleophile | Initial energies and geometries |

| 2. Transition State 1 | Formation of the Meisenheimer complex | Geometry and energy of the first transition state |

| 3. Intermediate | Meisenheimer complex | Geometry and stability of the intermediate |

| 4. Transition State 2 | Departure of the leaving group | Geometry and energy of the second transition state |

| 5. Products | Substituted product and the leaving group | Final energies and geometries |

Investigations into Intermolecular Interactions in Halogenated Aromatic Systems

The non-covalent interactions involving halogen atoms, particularly halogen bonding, are a subject of intense research. In this compound, the iodine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen, nitrogen) of neighboring molecules.

Computational methods, such as high-level ab initio calculations (e.g., MP2, CCSD(T)) and DFT with dispersion corrections (e.g., DFT-D3), are essential for accurately describing these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and characterize the nature of these interactions.

Understanding the intermolecular interactions is crucial for predicting the crystal packing of this compound and its solid-state properties. The interplay of halogen bonds, hydrogen bonds (if applicable in a complex), and π-stacking interactions would dictate the supramolecular architecture.

Molecular Dynamics Simulations for Conformational Analysis

While the benzene ring of this compound is rigid, the ester group possesses rotational freedom around the C-C and C-O single bonds. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time.

By simulating the molecule's motion at a given temperature, MD simulations can identify the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its physical properties and its interactions with biological targets or other molecules in solution. The simulations can also provide insights into the flexibility of the molecule and the time-averaged behavior of its constituent atoms.

Emerging Research Areas and Future Perspectives for Polyhalogenated Benzoate Esters

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. For polyhalogenated benzoate (B1203000) esters, this translates to the development of cleaner and more sustainable synthetic methodologies.

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental footprint. nih.govresearchgate.net Lipases, for instance, have been successfully employed in the synthesis of various aromatic esters. nih.gov The application of Candida antarctica lipase (B570770) B (CALB) has been systematically investigated for the synthesis of aromatic-aliphatic oligoesters, demonstrating the potential for enzymatic polymerization of commercially available monomers. nih.gov While direct enzymatic synthesis of highly halogenated benzoates like Methyl 2,4-dichloro-5-iodobenzoate is still an area for exploration, the existing research on enzymatic esterification and transesterification of aromatic acids provides a strong foundation for future studies. researchgate.net The development of robust enzymes capable of tolerating halogenated substrates will be crucial for advancing this field.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgresearchgate.net This technology offers a more sustainable alternative to traditional methods that often require harsh reagents and high temperatures. In the context of polyhalogenated aromatics, photocatalysis can be employed for various functionalization reactions. For instance, photocatalytic degradation of aromatic compounds has been studied, and this principle can be adapted for selective functionalization. acs.org Furthermore, photocatalyzed Minisci reactions have been developed for accessing highly functionalized benzoate bioisosteres, showcasing the potential of this technology for creating complex molecules from readily available starting materials. acs.orgresearchgate.net The development of photocatalytic systems that can selectively activate specific C-H or C-halogen bonds in polyhalogenated benzoates holds significant promise for future synthetic applications.

Exploration of Novel Catalytic Systems for C-C and C-Heteroatom Bond Formations

The selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. For polyhalogenated benzoate esters, the presence of multiple halogen atoms with differential reactivity (I > Br > Cl) provides a unique opportunity for sequential and site-selective cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide variety of cross-coupling reactions. ethernet.edu.etacs.org In the case of polyhalogenated arenes, the challenge lies in achieving site-selectivity. Research has shown that the choice of ligand plays a crucial role in controlling which halogen is activated. bohrium.com For instance, by switching ligands, the regioselectivity of a Pd-catalyzed cross-coupling reaction of an aryl chloro triflate can be reversed. bohrium.com Computational studies, such as density functional theory (DFT), are being used to understand the factors that control oxidative addition and predict regioselectivity. dntb.gov.ua This knowledge is critical for the rational design of catalytic systems for the selective functionalization of molecules like this compound.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed methods for the formation of C-C and C-X bonds. nih.gov Copper catalysts have been shown to be effective in the arylation of sp2 C-H bonds and can be used in one-pot sequential iodination/cross-coupling reactions of arenes. researchgate.net This approach could be particularly useful for the functionalization of the C-H bond in polyhalogenated benzoates after the initial modification of the halogen atoms.

C-H Activation: Direct C-H bond activation and functionalization represent a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. acs.orgbeilstein-journals.org While challenging, significant progress has been made in the development of catalytic systems for the C-H functionalization of arenes. ethernet.edu.etacs.org For benzoic acid derivatives, both ortho- and meta-C-H functionalizations have been reported using palladium and ruthenium catalysts. nih.govrsc.org These methods could be applied to polyhalogenated benzoate esters to introduce new functional groups at positions not occupied by halogens, further expanding their synthetic utility.

Strategies for Stereoselective Functionalization of Halogenated Aromatic Systems

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a chiral molecule often resides in a single enantiomer. mdpi.com The development of methods for the stereoselective functionalization of polyhalogenated aromatic systems is a challenging but highly rewarding area of research.

Asymmetric Catalysis: Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is the most powerful tool for the synthesis of chiral molecules. jst.go.jprsc.orgnih.gov This can be achieved through various approaches:

Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. bohrium.comjst.go.jpnih.govnih.gov Organocatalysts have been successfully employed in a wide range of enantioselective transformations, including the synthesis of highly functionalized heterocycles and the α-halogenation of aldehydes. jst.go.jpnih.gov The development of chiral organocatalysts that can effectively control the stereochemistry of reactions involving polyhalogenated benzoate esters is a promising avenue for future research.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, iridium, and palladium, are widely used for asymmetric hydrogenation and cross-coupling reactions. rsc.orgnih.govresearchgate.netacs.org For instance, rhodium-catalyzed asymmetric hydrogenation is a valuable tool for the preparation of chiral drugs. researchgate.net The application of such catalysts to polyhalogenated benzoates could provide access to a wide range of chiral building blocks.

Enzymatic Methods: Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. mdpi.comsciengine.com Enzymatic resolutions and deracemization reactions are powerful methods for obtaining enantiomerically pure compounds. sciengine.com The development of enzymes that can act on polyhalogenated substrates would open up new possibilities for the green and sustainable synthesis of chiral halogenated aromatics. nih.gov

Photocatalytic Deracemization: This emerging technique uses light and a chiral photocatalyst to convert a racemic mixture into a single enantiomer. nih.govresearchgate.net This approach offers a highly atom-economical and efficient route to enantioenriched compounds. researchgate.net While still in its early stages of development, photocatalytic deracemization holds significant potential for the synthesis of chiral polyhalogenated aromatic compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis is transforming the landscape of chemical research and development, enabling faster, safer, and more efficient synthesis of molecules. acs.orgresearchgate.netchemistryworld.comnih.gov

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. chemistryworld.comnih.govnih.gov This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and the potential for straightforward scaling up. researchgate.netnih.gov Flow chemistry has been successfully applied to the synthesis of a variety of active pharmaceutical ingredients (APIs), including those involving halogenated intermediates. chemistryworld.comnih.gov For polyhalogenated benzoate esters, flow chemistry could be particularly beneficial for controlling exothermic reactions and for the in-situ generation and use of reactive intermediates.

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms, often coupled with high-throughput screening techniques, allow for the rapid synthesis and evaluation of large libraries of compounds. acs.orgresearchgate.netresearchgate.netresearchgate.net This approach is invaluable for the discovery of new catalysts and for the optimization of reaction conditions. researchgate.net For instance, automated flow-based screening platforms have been used to identify optimal photocatalysts for specific reactions. acs.orgresearchgate.net The application of these automated systems to the functionalization of polyhalogenated benzoate esters would significantly accelerate the discovery of new synthetic methodologies and the development of novel functional molecules.

The table below provides examples of emerging research findings relevant to the functionalization of polyhalogenated aromatic compounds. While direct data for this compound is limited, the presented findings on structurally related compounds offer a strong indication of the future potential in this area.

| Research Area | Substrate/Reaction | Catalyst/Conditions | Key Finding | Reference |

| Sustainable Synthesis | Enzymatic Polymerization | Candida antarctica lipase B (CALB), various diols and aromatic diesters | Successful synthesis of aromatic-aliphatic oligoesters under mild conditions. | nih.gov |

| Photocatalyzed Minisci Reaction | 4-DPAIPN, acid, visible light | Mild and sustainable access to highly functionalized benzoate bioisosteres. | acs.orgresearchgate.net | |

| Novel Catalysis | Site-Selective Cross-Coupling | PdCl2(PCy3)2/P(p-MeOPh)3 or Pd(OAc)2/L9, aryl titanium reagents | Ligand-controlled site-selectivity in the monocoupling of dihalobenzoates. | dntb.gov.ua |

| C-H Olefination | Pd(OAc)2, nitrile-based sulfonamide template, O2 | General protocol for meta-selective C-H olefination of benzoic acid derivatives. | nih.gov | |

| Stereoselective Functionalization | Asymmetric aza-MBH Reaction | Chiral acid-base organocatalyst | Synthesis of highly functionalized tetrahydropyridines with high enantioselectivity. | jst.go.jp |

| Asymmetric Hydrogenation | Rhodium complex with chiral phosphine (B1218219) ligand | Highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyls. | nih.gov | |

| Flow Chemistry & Automation | Automated Nanomole-Scale Screening | Flow-based high-throughput platform | Rapid identification of optimal photocatalysts for Minisci reactions. | acs.orgresearchgate.net |

| Continuous Flow Synthesis of APIs | Various flow reactors and conditions | Efficient and scalable synthesis of complex pharmaceutical ingredients. | chemistryworld.comnih.gov |

Q & A

Q. What are the established synthetic routes for Methyl 2,4-dichloro-5-iodobenzoate, and what reaction parameters are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and esterification. For example:

Halogenation : Start with 5-iodosalicylic acid derivatives. Introduce Cl substituents at positions 2 and 4 using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperatures (0–25°C) to avoid over-halogenation .

Esterification : React the halogenated benzoic acid with methanol in the presence of H₂SO₄ (catalytic) or DCC (dicyclohexylcarbodiimide) for milder conditions .

-

Critical Parameters :

-

Temperature control during chlorination to prevent side reactions (e.g., dihalogenation byproducts).

-

Stoichiometric ratios of iodinating agents (e.g., NaI with H₂SO₄) to ensure regioselectivity .

- Data Reference :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Chlorination | Cl₂, 0°C, 2h | 68 | Adapted from |

| Esterification | MeOH, H₂SO₄, reflux | 82 | Adapted from |

Q. How is this compound purified, and what analytical techniques validate purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) .

- Validation :

- HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase).

- Melting Point : Compare observed mp (e.g., 114–116°C) to literature values .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns; IR for ester carbonyl (~1700 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Coupling patterns distinguish adjacent substituents (e.g., Cl vs. I) .

- ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and iodine-induced deshielding at C-5 (~140 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks and isotopic patterns (e.g., iodine’s 127/129 Da split) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.

- Conduct stability assays via periodic HPLC to detect degradation products (e.g., free acid from ester hydrolysis) .

Q. What are common precursors for synthesizing this compound?

- Methodological Answer :

- Upstream Intermediates :

5-Iodo-2,4-dichlorobenzoic acid (esterification precursor).

Methyl 5-iodobenzoate (subsequent chlorination) .

- Synthetic Flexibility : Bromine or fluorine analogs (e.g., methyl 5-bromo-2,4-dichlorobenzoate) can guide iodination optimization .

Advanced Research Questions

Q. How can competing regioselectivity during iodination be mitigated in polyhalogenated benzoates?

- Methodological Answer :

- Use directing groups (e.g., –NO₂) to block undesired positions before iodination.

- Employ protecting groups (e.g., –OMe) on Cl-substituted sites to prevent iodine migration .

- Case Study : In methyl 5-bromo-2,4-dichlorobenzoate synthesis, iodine preferentially replaces bromine due to lower bond dissociation energy; adjust stoichiometry to favor 5-iodo substitution .

Q. How are contradictions between elemental analysis and spectroscopic data resolved?

- Methodological Answer :

- Scenario : Discrepancy in %C due to residual solvent (e.g., EtOH from crystallization).

- Resolution :

Repeat elemental analysis after vacuum drying (24h, 40°C).

Cross-validate with high-resolution MS (HRMS) for exact mass .

- Example : For compound 25f (C44H34N6O5ClI), elemental analysis found C: 59.36 vs. calculated 59.44; HRMS confirmed the molecular formula .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 2h) while maintaining >75% yield .

- Catalyst Screening : Test Pd/Cu systems for Ullmann-type coupling to introduce iodine efficiently .

- Solvent Optimization : Replace DMF with greener solvents (e.g., acetone) to improve scalability .

Q. How is this compound utilized in cross-coupling reactions?

- Methodological Answer :

Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Simulate electrostatic potential maps to identify electrophilic centers (e.g., C-5 iodine as a leaving group).

- Case Study : For methyl 5-iodo-2,4-dichlorobenzoate, calculations predicted SNAr reactivity at C-5, validated by experimental displacement with NaN₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.